molecular formula C16H12N2O5 B2883098 2-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}benzenecarboxylic acid CAS No. 866144-71-0

2-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}benzenecarboxylic acid

Cat. No.: B2883098
CAS No.: 866144-71-0
M. Wt: 312.281
InChI Key: LUDTZVVHMSGXIC-UHFFFAOYSA-N
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Description

The compound “2-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}benzenecarboxylic acid” is a derivative of 3,4-dihydro-2H-1,4-benzoxazin-2-yl acetic acid . It has a molecular formula of C10H9NO4 .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives involves a regioselective one-pot synthesis process. The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate .


Molecular Structure Analysis

The molecular structure of this compound includes a benzoxazin ring, which is a type of heterocyclic compound. The molecular formula is C10H9NO4, and it has an average mass of 207.183 Da and a monoisotopic mass of 207.053162 Da .


Chemical Reactions Analysis

The compound has shown inhibitory activities on human topoisomerase I . While some derivatives showed catalytic inhibitory activity, others were found to be potential topoisomerase poisons .

Scientific Research Applications

1. Synthesis and Hydrolysis

2-Oxo-3-ethoxycarbonylmethylene-3,4-dihydro-2H-1,4-benzoxazine, a related compound, has been synthesized and studied for its hydrolysis behavior. It hydrolyzes into pyruvic acid, carbon dioxide, and amines, showing potential for use in chemical reactions involving enamine and ketimine tautomerism (Iwanami et al., 1964).

2. Conformational Study

Research on partially saturated 3,1-benzoxazines and their derivatives has contributed to the understanding of their stereochemistry. These studies aid in predicting the behavior of similar compounds in various chemical environments (Bernáth et al., 1985).

3. Innovative Synthesis Methods

Innovative methods for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines have been explored. This includes using 2-aminophenol as a starting material, showcasing the versatility of benzoxazine compounds in synthetic chemistry (詹淑婷, 2012).

4. Palladium-Catalyzed Cross-Coupling

A study demonstrates the use of Aphos–Pd(OAc)2-catalyzed Suzuki–Miyaura cross-coupling for synthesizing diverse 3,4-dihydro-3-oxo-2H-1,4-benzoxazines. This highlights the compound's role in advanced organic synthesis and potential in drug discovery (Yu et al., 2013).

5. Structural-Property Relationship

A study on benzoxazines with various linkages, including p-carboxyphenyl, explores their structure-property relationships. This is significant for the development of materials with tailored properties (Lin et al., 2009).

6. Antibacterial Activity

Research into 1,4-Benzoxazine analogues, including those with 3-oxo-3,4-dihydro-2H-1,4-benzoxazin structures, has shown promising antibacterial activity against various strains, indicating potential applications in medical and pharmaceutical fields (Kadian et al., 2012).

Properties

IUPAC Name

2-[(3-oxo-4H-1,4-benzoxazin-6-yl)carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c19-14-8-23-13-6-5-9(7-12(13)18-14)17-15(20)10-3-1-2-4-11(10)16(21)22/h1-7H,8H2,(H,17,20)(H,18,19)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDTZVVHMSGXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331214
Record name 2-[(3-oxo-4H-1,4-benzoxazin-6-yl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679058
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866144-71-0
Record name 2-[(3-oxo-4H-1,4-benzoxazin-6-yl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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